molecular formula C24H32N4O3 B11110954 (3E)-N-[4-(diethylamino)benzyl]-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-[4-(diethylamino)benzyl]-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11110954
M. Wt: 424.5 g/mol
InChI Key: AOZXBUAUBGQFQL-LGUFXXKBSA-N
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Description

N-[4-(DIETHYLAMINO)BENZYL]-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a diethylamino group, a benzyl group, and a hydrazono group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIETHYLAMINO)BENZYL]-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(diethylamino)benzaldehyde with appropriate reagents to form the benzyl intermediate. This intermediate is then reacted with 2-(2-methylphenoxy)acetic acid hydrazide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIETHYLAMINO)BENZYL]-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(DIETHYLAMINO)BENZYL]-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(DIETHYLAMINO)BENZYL]-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but differs in structure and applications.

    Ethyl 4-(dimethylamino)benzoate: Similar in having a dimethylamino group but used in different contexts.

Uniqueness

N-[4-(DIETHYLAMINO)BENZYL]-3-{(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

(3E)-N-[[4-(diethylamino)phenyl]methyl]-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C24H32N4O3/c1-5-28(6-2)21-13-11-20(12-14-21)16-25-23(29)15-19(4)26-27-24(30)17-31-22-10-8-7-9-18(22)3/h7-14H,5-6,15-17H2,1-4H3,(H,25,29)(H,27,30)/b26-19+

InChI Key

AOZXBUAUBGQFQL-LGUFXXKBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)CNC(=O)C/C(=N/NC(=O)COC2=CC=CC=C2C)/C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC(=O)CC(=NNC(=O)COC2=CC=CC=C2C)C

Origin of Product

United States

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